Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-cyanoethyl reagents. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that may have different substituents, leading to variations in their chemical behavior and applications.
Biological Activity
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways. The presence of the cyano group is particularly notable for its potential role in modulating biological activity through interactions with nucleophiles in biomolecules.
Pharmacological Studies
Studies have shown that derivatives of piperidine compounds exhibit a range of pharmacological activities, including:
- Anti-inflammatory effects : Compounds that inhibit pro-inflammatory cytokines, such as IL-1β, are crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Neuroprotective properties : Some piperidine derivatives have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of inflammatory markers in human macrophages. For instance, compounds derived from similar scaffolds have shown significant reductions in IL-1β release when tested at concentrations ranging from 1 µM to 50 µM, indicating a potential for therapeutic applications in managing inflammation-related diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives, including this compound. The study reported that certain modifications to the piperidine structure enhanced anti-inflammatory activity while maintaining low cytotoxicity levels. The results suggested that the cyanoethyl group plays a critical role in enhancing the compound's interaction with target proteins involved in inflammatory pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Anti-inflammatory Activity | Neuroprotective Effects | Cytotoxicity Level |
---|---|---|---|
This compound | Moderate | Yes | Low |
Piperidin-4-ol derivatives | High | Moderate | Moderate |
NLRP3 inhibitors (benzo[d]imidazole derivatives) | High | Yes | Low |
Properties
IUPAC Name |
tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHKLYFOHPHRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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